molecular formula C12H8ClN3S3 B2628515 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine CAS No. 685107-87-3

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine

Cat. No. B2628515
CAS RN: 685107-87-3
M. Wt: 325.85
InChI Key: OEQJVDFTXNWKPZ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Unfused Heterobicycles as Amplifiers of Phleomycin

A study by Brown, Cowden, and Strekowski (1982) discussed the preparation of 2-Chloro-4-(thien-2'-yl)pyrimidine and its thiazol-2'-yl analogue. These compounds, including variants of 4-Chloro-6-methyl-2-(thien-2'-yl)pyrimidine, were investigated for their activities as amplifiers of phleomycin, a chemotherapy medication (Brown, Cowden, & Strekowski, 1982).

Synthesis of Novel Thieno and Pyrimidino Derivatives

Abdelriheem, Ahmad, and Abdelhamid (2015) synthesized several compounds, including 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. These newly synthesized compounds were characterized by various methods and are relevant in the context of pyrimidine derivatives (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Novel Disubstituted Pyrazolo[1,5-a]pyrimidines

Li, Zhang, Dai, Du, and Xue (2012) developed novel 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, among other derivatives. These were synthesized starting with 2-hydroxyacetophenone, leading to compounds with potential applications in scientific research (Li, Zhang, Dai, Du, & Xue, 2012).

Inhibitors of Thymidylate Synthase

Gangjee, Mavandadi, Kisliuk, McGuire, and Queener (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase. These compounds were evaluated for their potential as antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Transformations of Dihydropyridine Derivatives

Nedolya, Tarasova, Albanov, and Trofimov (2018) discussed the transformation of methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with hydrochloric acid, leading to derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Biochemical Analysis

Biochemical Properties

2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects the expression of genes involved in inflammation and immune responses, thereby modulating the body’s defense mechanisms . Furthermore, this compound has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular functions. For example, the inhibition of cytochrome P450 by this compound can lead to the accumulation of certain metabolites, affecting cellular homeostasis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can result in changes in energy production, lipid metabolism, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the cytoplasm and nucleus can influence the compound’s localization and accumulation within specific cellular compartments . These interactions affect the compound’s bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific organelles, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . These localizations enable the compound to exert its effects on specific cellular processes, such as energy production, protein synthesis, and gene expression . The subcellular distribution of this compound is essential for understanding its mechanism of action and therapeutic potential .

properties

IUPAC Name

2-chloro-5-[(4-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S3/c13-11-15-6-8(19-11)7-18-12-14-4-3-9(16-12)10-2-1-5-17-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJVDFTXNWKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)SCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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